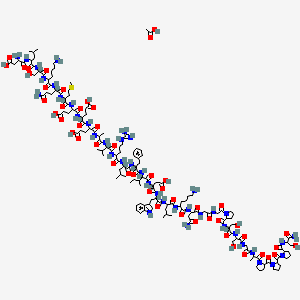

![molecular formula C24H31FO6 B14799921 (8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14799921.png)

(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triamcinolone acetonide: is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a more potent derivative of triamcinolone and is about eight times as potent as prednisone . Triamcinolone acetonide is used topically to treat various skin conditions, by injection into joints to treat various joint conditions, and in nasal spray form to treat allergic rhinitis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triamcinolone acetonide is synthesized from triamcinolone through a series of chemical reactions. The acetonide formation involves the reaction of triamcinolone with acetone in the presence of an acid catalyst . The reaction conditions typically include a controlled temperature and pH to ensure the formation of the acetonide group.

Industrial Production Methods: Industrial production of triamcinolone acetonide involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and purity. The process includes the purification of the final product through crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Triamcinolone acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Typically involves reducing agents like sodium borohydride.

Substitution: Can occur in the presence of nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups, such as hydroxyl or carbonyl groups, which can modify the pharmacological properties of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: Triamcinolone acetonide is used in the synthesis of various corticosteroid derivatives for research purposes. Its chemical stability and reactivity make it a valuable compound in medicinal chemistry .

Biology: In biological research, triamcinolone acetonide is used to study the effects of corticosteroids on cellular processes, including inflammation and immune response. It is also used in experiments involving gene expression and signal transduction pathways .

Medicine: Medically, triamcinolone acetonide is used to treat a variety of conditions, including inflammatory skin diseases, allergic reactions, and autoimmune disorders. It is also used in ophthalmology to treat macular edema and other retinal diseases .

Industry: In the pharmaceutical industry, triamcinolone acetonide is used in the formulation of various topical and injectable medications. It is also used in the development of drug delivery systems, such as nanoparticles and liposomes, for targeted therapy .

Wirkmechanismus

Triamcinolone acetonide exerts its effects by penetrating cellular membranes and binding with high affinity to specific cytoplasmic glucocorticoid receptors . This binding leads to the modulation of gene expression, resulting in the suppression of inflammatory and immune responses. The compound also stabilizes lysosomal membranes, reduces capillary permeability, and inhibits the release of inflammatory mediators such as prostaglandins and leukotrienes .

Vergleich Mit ähnlichen Verbindungen

Prednisone: A corticosteroid with similar anti-inflammatory properties but less potent than triamcinolone acetonide.

Betamethasone: Another potent corticosteroid used for similar indications but with different pharmacokinetic properties.

Hydrocortisone: A less potent corticosteroid often used for milder inflammatory conditions.

Uniqueness: Triamcinolone acetonide is unique due to its high potency and prolonged duration of action compared to other corticosteroids. Its ability to be formulated in various delivery systems, such as topical creams, injectable suspensions, and nasal sprays, also adds to its versatility in clinical use .

Eigenschaften

Molekularformel |

C24H31FO6 |

|---|---|

Molekulargewicht |

434.5 g/mol |

IUPAC-Name |

(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15?,16?,17?,19?,21-,22-,23-,24+/m0/s1 |

InChI-Schlüssel |

YNDXUCZADRHECN-GHBUSXCZSA-N |

Isomerische SMILES |

C[C@]12CC([C@]3(C(C1CC4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |

Kanonische SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)

![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)

![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)

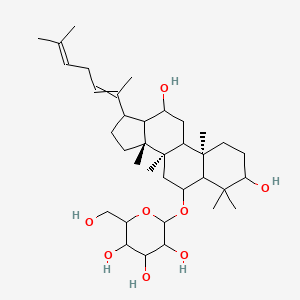

![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)

![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)

![4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14799882.png)

![4-N-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-2-propylsulfanylpyrimidine-4,5-diamine](/img/structure/B14799883.png)

![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14799895.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14799906.png)